

Application Notes and Protocols for Investigating Metabolic Syndrome with palm11-TTDS-PrRP31

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Compound of Interest

Compound Name: *palm11-TTDS-PrRP31*

Cat. No.: *B15599061*

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Introduction

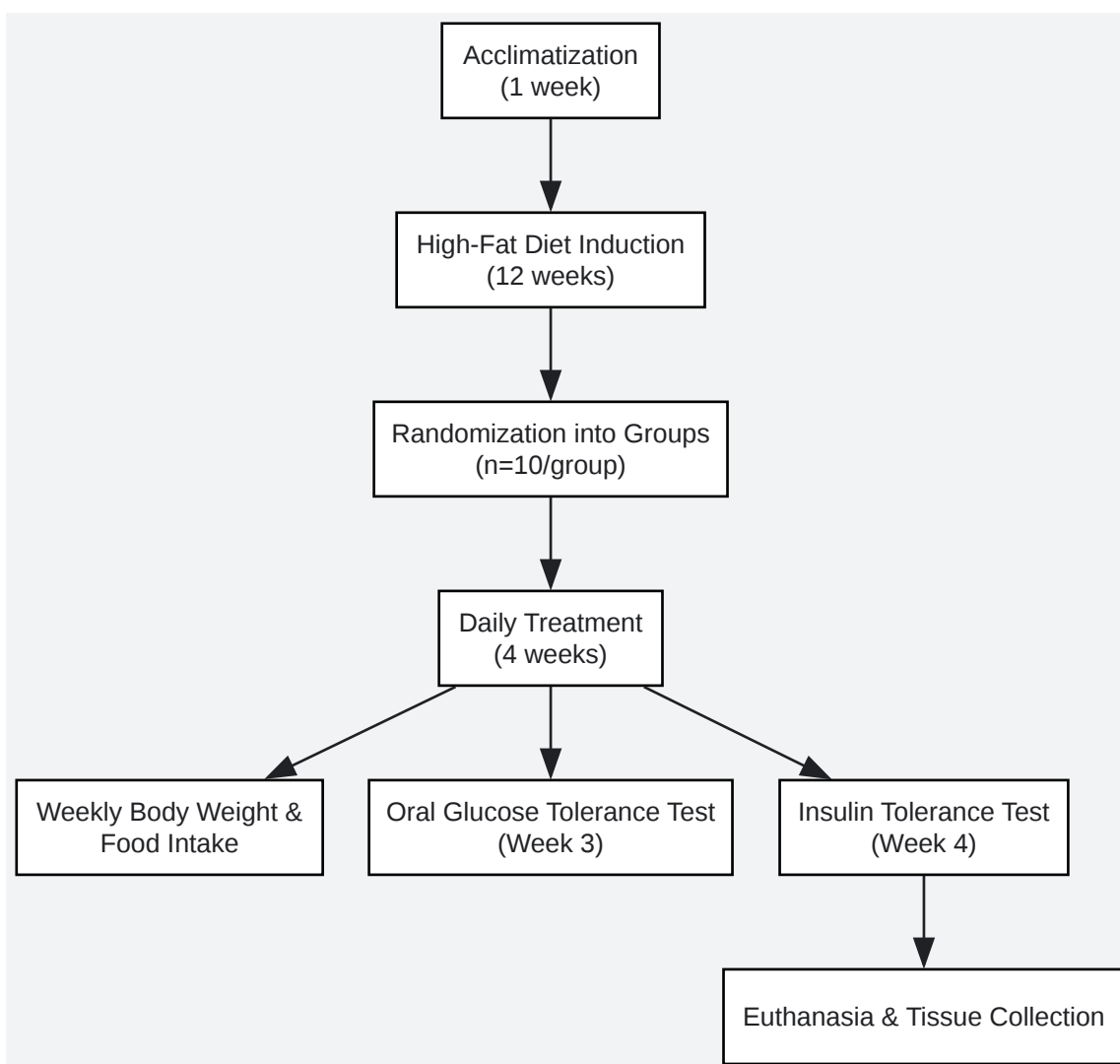
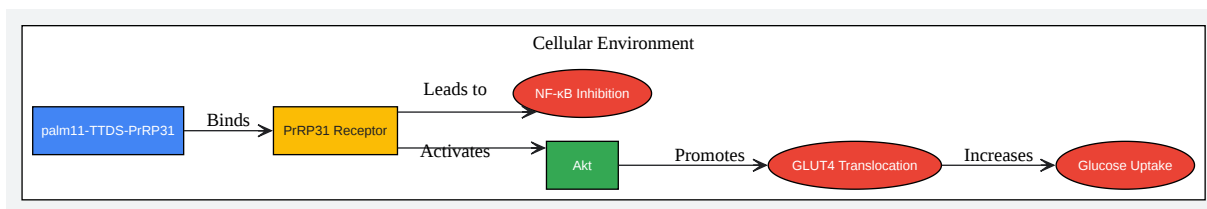
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The intricate pathophysiology of metabolic syndrome involves a complex interplay of insulin resistance, chronic inflammation, and dyslipidemia.

palm11-TTDS-PrRP31 is a novel synthetic peptide being investigated for its potential therapeutic effects on metabolic syndrome. It is hypothesized to act as a potent agonist for the PrRP31 receptor, a G-protein coupled receptor implicated in energy homeostasis and glucose metabolism. These application notes provide detailed protocols for researchers to investigate the efficacy and mechanism of action of **palm11-TTDS-PrRP31** in preclinical models of metabolic syndrome.

Hypothetical Signaling Pathway of palm11-TTDS-PrRP31

The proposed mechanism of action for **palm11-TTDS-PrRP31** involves the activation of the PrRP31 receptor, leading to the downstream activation of key signaling pathways that enhance insulin sensitivity and reduce inflammation. Upon binding to its receptor, **palm11-TTDS-PrRP31** is thought to stimulate the phosphorylation of protein kinase B (Akt), a central node in

the insulin signaling cascade. This, in turn, is hypothesized to promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Additionally, activation of the PrRP31 receptor may suppress pro-inflammatory pathways, such as the NF- κ B signaling cascade.



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- To cite this document: BenchChem. [Application Notes and Protocols for Investigating Metabolic Syndrome with palm11-TTDS-PrRP31]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599061#using-palm11-ttds-prrp31-to-investigate-metabolic-syndrome>]

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